molecular formula C8H9FN2O3S B1343466 N-(2-fluoro-4-sulfamoylphenyl)acetamide CAS No. 402-22-2

N-(2-fluoro-4-sulfamoylphenyl)acetamide

Cat. No.: B1343466
CAS No.: 402-22-2
M. Wt: 232.23 g/mol
InChI Key: YTHYXJIVXIFMCE-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C8H9FN2O3S It is characterized by the presence of a fluorine atom and a sulfamoyl group attached to a phenyl ring, along with an acetamide group

Scientific Research Applications

N-(2-fluoro-4-sulfamoylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Preparation Methods

The synthesis of N-(2-fluoro-4-sulfamoylphenyl)acetamide typically involves the reaction of 2-fluoro-4-nitroaniline with acetic anhydride in the presence of a base, followed by reduction of the nitro group to an amine and subsequent sulfonation to introduce the sulfamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include steps such as recrystallization and purification to achieve the desired product quality.

Chemical Reactions Analysis

N-(2-fluoro-4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfamoyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

N-(2-fluoro-4-sulfamoylphenyl)acetamide can be compared with similar compounds such as:

    N-(2-chloro-4-sulfamoylphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

    N-(2-fluoro-4-aminophenyl)acetamide: Lacks the sulfamoyl group, resulting in different chemical behavior and applications.

    N-(2-fluoro-4-sulfamoylphenyl)propionamide: Contains a propionamide group instead of acetamide, affecting its physical and chemical properties.

Properties

IUPAC Name

N-(2-fluoro-4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHYXJIVXIFMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635308
Record name N-(2-Fluoro-4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-22-2
Record name N-(2-Fluoro-4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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